4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride
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Overview
Description
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H18N2O2S.2HCl and a molecular weight of 327.27 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an aniline moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride typically involves the reaction of 4-(piperidin-4-ylmethyl)sulfonyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The key steps in the synthesis include:
Formation of the Piperidine Derivative: The starting material, 4-(piperidin-4-ylmethyl)sulfonyl)aniline, is synthesized by reacting piperidine with sulfonyl chloride and aniline under basic conditions.
Conversion to Dihydrochloride Salt: The piperidine derivative is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the compound meets the required specifications for purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylsulfonyl)aniline: Similar structure but lacks the dihydrochloride salt form.
4-(Morpholin-4-ylsulfonyl)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
4-(piperidin-4-ylmethylsulfonyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDNXQGSMHWHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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